molecular formula C7H13N3 B111460 4-Amino-1-methylpiperidine-4-carbonitrile CAS No. 123194-00-3

4-Amino-1-methylpiperidine-4-carbonitrile

Cat. No. B111460
M. Wt: 139.2 g/mol
InChI Key: HUTRESLXFRPBOW-UHFFFAOYSA-N
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Patent
US05646172

Procedure details

Using the procedure of Stage 1 of Example 1, 8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were reacted and 2.5 ml of 1-methylpiperidone were added. The mixture was stirred for 18 hours at ambient temperature, followed by extraction r3 times with chloroform. The organic phase was washed with salt water and dried to obtain 2.41 g of the expected product (orange-yellow syrup).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[CH3:8][N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O>>[NH2:2][C:12]1([C:5]#[N:4])[CH2:13][CH2:14][N:9]([CH3:8])[CH2:10][CH2:11]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN1C(CCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
EXTRACTION
Type
EXTRACTION
Details
followed by extraction r3 times with chloroform
WASH
Type
WASH
Details
The organic phase was washed with salt water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1(CCN(CC1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.